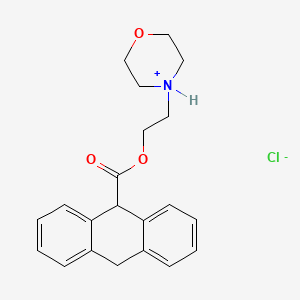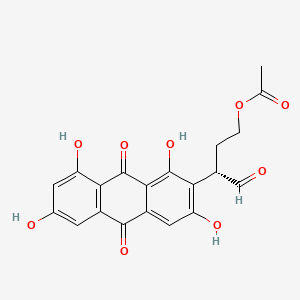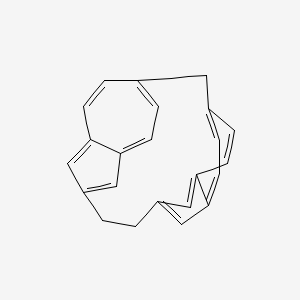
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo(133226,1013,1819,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is a complex organic compound with the molecular formula C24H20 This compound is characterized by its unique pentacyclic structure, which consists of five interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts such as palladium on carbon (Pd/C), solvents like dichloromethane (CH2Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene has several scientific research applications:
Chemistry: The compound is used as a model system for studying the behavior of polycyclic structures and their reactivity.
Biology: Research into its potential biological activity, including interactions with biomolecules and potential therapeutic applications.
Medicine: Investigations into its use as a drug candidate or as a scaffold for designing new pharmaceuticals.
Industry: Applications in materials science, such as the development of new polymers or advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1,3(21),6,8(23),9(24),10,12(22),15,17,19-decaene
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene
Uniqueness
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is unique due to its specific ring structure and the stability it offers. This makes it an interesting subject for research and potential applications in various fields. Its distinct properties set it apart from other similar compounds, making it valuable for specialized studies and applications.
Properties
CAS No. |
73608-52-3 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene |
InChI |
InChI=1S/C24H20/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h5-16H,1-4H2 |
InChI Key |
SOJCCVPXRNRYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C=C(CCC4=CC5=CC=C1C=CC5=C4)C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


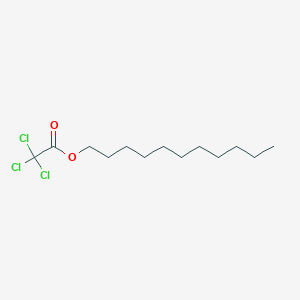
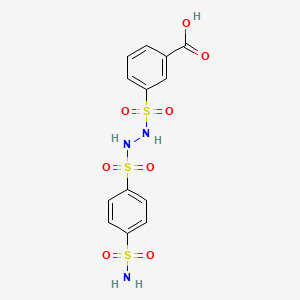
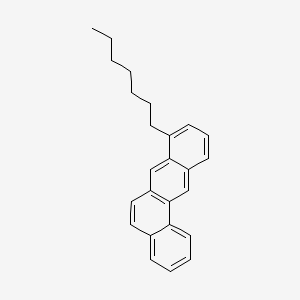

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
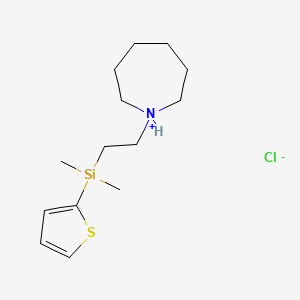
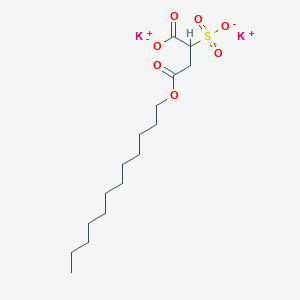
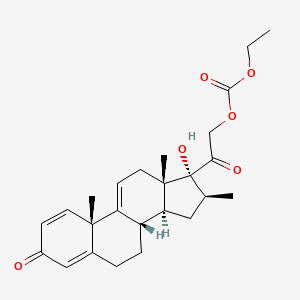
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
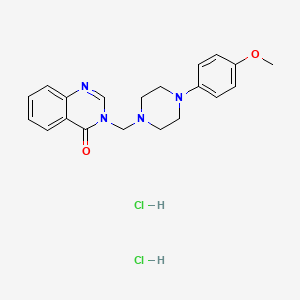
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
